Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

Catalog No.
S1492695
CAS No.
921226-01-9
M.F
C₁₂H₁₀O₁₆Ca₃
M. Wt
530.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarat...

CAS Number

921226-01-9

Product Name

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

IUPAC Name

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C₁₂H₁₀O₁₆Ca₃

Molecular Weight

530.4 g/mol

InChI

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1

InChI Key

RVEPHTVUPANNSH-IFDHGPESSA-H

SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

Synonyms

3-C-Carboxy-2-deoxy-D-erythropentaric Acid Calcium Salt (2:3);

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

Isomeric SMILES

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

Identification and Chemical Properties:

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2), also known as calcium hydroxycitrate (CaHC), is a salt formed by the combination of calcium cations (Ca²⁺) and hydroxycitric acid (HCA) anions (C₆H₆O₇³⁻). HCA is a naturally occurring citric acid derivative found in the fruit of Garcinia cambogia, a plant native to Southeast Asia.

Potential Health Benefits:

Research has explored the potential health benefits of CaHC, particularly in weight management and obesity. Studies suggest that CaHC may:

  • Suppress appetite: CaHC might work by inhibiting the enzyme ATP citrate lyase, which plays a role in fat production and storage in the body. However, evidence for this mechanism is limited and further research is needed. Source: National Institutes of Health (NIH): )
  • Increase fat burning: Some studies suggest that CaHC may increase fat burning by stimulating the breakdown of fatty acids. However, the quality of evidence is mixed, and more robust studies are needed to confirm this effect. Source: National Center for Complementary and Integrative Health (NCCIH): )

Limitations and Safety Concerns:

It is essential to note that the research on the effectiveness and safety of CaHC for weight management is limited. Additionally:

  • Limited evidence: Most studies on CaHC have methodological limitations and lack strong evidence to support its effectiveness for weight loss. Source: National Center for Complementary and Integrative Health (NCCIH): )
  • Safety concerns: Some studies have reported side effects associated with CaHC use, including gastrointestinal discomfort, headaches, and dizziness. Source: Mayo Clinic:

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium salt of a pentaric acid derivative, characterized by its unique molecular structure and biological properties. Its molecular formula is C12H10Ca3O16C_{12}H_{10}Ca_3O_{16} and it has a molecular weight of approximately 398.4 g/mol . This compound is notable for its involvement in various biochemical pathways and potential applications in scientific research.

The mechanism by which calcium hydroxycitrate might influence weight management is not fully understood. Some theories propose it may inhibit the enzyme citrate lyase, which plays a role in fat production in the body []. However, further research is needed to confirm this mechanism.

Limited data exists on the safety profile of calcium hydroxycitrate. Some studies suggest it may be well-tolerated at low doses but could cause gastrointestinal side effects like diarrhea at higher doses []. More research is necessary to determine its long-term safety and potential interactions with medications.

Please Note:

  • Due to the limited research available, this analysis is based on the current understanding of calcium hydroxycitrate. More studies are needed to definitively understand its properties and effects.
  • This information is for educational purposes only and should not be interpreted as medical advice. Always consult with a healthcare professional before taking any supplements.

The chemical reactivity of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) includes:

  • Deprotonation: The carboxyl groups can lose protons, forming carbanions that may participate in nucleophilic substitutions.
  • Complexation: It can form complexes with metal ions, enhancing its solubility and stability in various environments.
  • Hydrolysis: In aqueous conditions, it may undergo hydrolysis, leading to the release of calcium ions and the corresponding acid.

These reactions are critical for understanding its behavior in biological systems and potential applications in pharmaceuticals .

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) exhibits several biological activities:

  • Calcium Regulation: It plays a role in calcium signaling pathways, influencing cellular processes such as muscle contraction and neurotransmitter release.
  • Antioxidant Properties: Preliminary studies suggest it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Metabolic Effects: It may influence metabolic pathways related to carbohydrate metabolism, though further research is needed to elucidate these effects fully .

The synthesis of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) can be achieved through several methods:

  • Direct Neutralization: Reacting the corresponding acid with calcium hydroxide or calcium carbonate in an aqueous medium.
  • Solvent-Free Methods: Utilizing mechanochemical techniques to produce the compound without solvents, which can enhance yield and purity.
  • Extraction from Natural Sources: Isolating the compound from plant extracts known to contain similar pentaric acids .

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has a variety of applications:

  • Nutraceuticals: Used as a dietary supplement for enhancing calcium intake.
  • Pharmaceuticals: Potentially utilized in drug formulations targeting calcium-related disorders.
  • Research: Serves as a model compound in studies investigating calcium signaling and metabolic pathways .

Studies on the interactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) indicate:

  • Metal Ion Complexation: The compound can form stable complexes with various metal ions, which may alter its bioavailability and efficacy.
  • Protein Binding: Preliminary data suggest it may interact with specific proteins involved in calcium transport, influencing cellular uptake mechanisms.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, particularly in antioxidant assays .

Several compounds exhibit structural or functional similarities to Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2). Notable examples include:

Compound NameMolecular FormulaUnique Features
Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium saltC12H22CaO12C_{12}H_{22}CaO_{12}Contains additional hydroxymethyl groups
Calcium 3-deoxy-2-C-hydroxymethyl-D-erythro-pentonateC12H10CaO8C_{12}H_{10}CaO_{8}Features hydroxymethyl substitution
Calcium citrateC6H6CaO7C_{6}H_{6}CaO_{7}Widely used as a calcium supplement

Uniqueness

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) stands out due to its specific pentaric acid structure, which imparts unique biochemical properties not found in other similar compounds. Its dual role as both a calcium source and a potential metabolic modulator makes it particularly interesting for further research and application development .

Dates

Modify: 2024-04-15

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